1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol This compound features a triazole ring attached to a cyclopropane carboxylic acid moiety, making it a unique structure in the realm of organic chemistry
Mechanism of Action
Target of Action
It is known that triazole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The nitrogen atoms in the triazole moiety are known to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the function of the target, potentially altering cellular processes.
Biochemical Pathways
Compounds with a triazole moiety have been found to exhibit a range of bioactivities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
For instance, certain compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Analysis
Biochemical Properties
Triazole compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules .
Cellular Effects
Some triazole compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that triazole compounds are stable under normal conditions
Preparation Methods
The synthesis of 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane carboxylic acid with 1H-1,2,4-triazole in the presence of a dehydrating agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Comparison with Similar Compounds
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other triazole-containing compounds, such as:
1H-1,2,4-Triazole-3-carboxylic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.
1-(1H-1,2,4-Triazol-1-yl)ethanone: Contains a triazole ring but with an ethanone group instead of a cyclopropane carboxylic acid, resulting in different chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the triazole ring and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-7-3-8-9/h3-4H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHIZHJNIXDDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447992-40-6 |
Source
|
Record name | 1-(1H-1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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